2-Methoxy-4-[(methylimino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84145-54-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-4-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3 |
InChI Key |
OKYNVMRFOLPHBU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylimino Methyl Phenol
Strategies for the Synthesis of 2-Methoxy-4-[(methylimino)methyl]phenol and its Analogues
The cornerstone of synthesizing this compound and related Schiff bases is the condensation reaction between an aldehyde and a primary amine. This reaction forms the characteristic azomethine or imine group (-C=N-).
The most direct method for preparing this compound is the condensation reaction between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and methylamine. lookchem.com This reaction is a classic example of Schiff base formation, where the nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine product. atlantis-press.comresearchgate.net
This synthetic strategy is broadly applicable for creating a wide range of analogues. By substituting vanillin with other aromatic aldehydes or replacing methylamine with different primary amines (both aliphatic and aromatic), a diverse library of Schiff bases can be generated. nih.govijoer.comamazonaws.com For example, reacting vanillin with amines such as aniline, p-anisidine (B42471), or hexylamine yields the corresponding N-substituted imines. atlantis-press.comresearchgate.netsvedbergopen.com These reactions are fundamental in generating ligands for coordination chemistry and precursors for various bioactive molecules. ijoer.comnih.gov
The efficiency of Schiff base synthesis can be significantly influenced by the chosen reaction conditions, including the solvent, catalyst, temperature, and reaction time. Researchers have explored various methodologies to optimize the yield and purity of this compound and its analogues.
Common approaches include performing the reaction in solvents like ethanol (B145695) or glacial acetic acid, often with heating under reflux to drive the reaction to completion. amazonaws.comsvedbergopen.com One study reported heating a mixture of vanillin and hexylamine in glacial acetic acid under reflux for 8 hours. svedbergopen.com Another effective method involves using a stirrer in an aqueous solvent, which produced a 95% yield of a vanillin-based Schiff base in just 30 minutes. atlantis-press.comresearchgate.net
Green chemistry principles have also been applied, utilizing natural acid catalysts like lime juice in conjunction with solvent-free grinding methods. This approach yielded the desired product in 94.45% yield. atlantis-press.com Mechanochemical methods, such as milling in the absence of a solvent, have also proven highly effective, with one protocol reporting a 91% yield after 10 hours at 20°C using an imidazole-based catalyst. lookchem.com
The following table summarizes various optimized conditions for the synthesis of vanillin-derived Schiff bases.
| Aldehyde | Amine | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Vanillin | p-Anisidine | Water | Stirring, 30 min | 95 | atlantis-press.comresearchgate.net |
| Vanillin | p-Aminoacetophenone | Lime Juice | Grinding | 94.45 | atlantis-press.com |
| Vanillin | Methylamine Hydrochloride | 1,1'-(1,4-butanediyl)bis(imidazole) | Milling, 20°C, 10h | 91 | lookchem.com |
| Vanillin | 1-Phenylethanamine | Ethanol | Reflux, 4h | 80 | amazonaws.com |
| Vanillin | Hexylamine | Glacial Acetic Acid | Reflux, 8h | - | svedbergopen.com |
Post-Synthetic Modifications and Derivatization Pathways
The imine moiety and the phenolic ring of this compound offer multiple sites for further chemical transformations, allowing for the creation of a diverse range of derivatives.
The carbon-nitrogen double bond of the imine group can be selectively reduced to form a secondary amine, yielding 2-methoxy-4-[(methylamino)methyl]phenol. This transformation is typically achieved using common reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction converts the sp²-hybridized imine carbon to an sp³-hybridized carbon, resulting in a more flexible and basic secondary amine. The resulting compound, 2-methoxy-4-[(methylamino)methyl]phenol, is a valuable synthetic intermediate. scbt.com
The azomethine group in Schiff bases can participate as a key component in cycloaddition reactions to construct various heterocyclic rings. One notable example is the reaction of vanillin-derived Schiff bases with cyclic anhydrides like maleic anhydride or phthalic anhydride. researchgate.net This reaction proceeds via a direct cyclic addition mechanism, leading to the formation of 1,3-oxazepine derivatives, which are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. researchgate.net Such cycloaddition reactions are a powerful tool for converting simple Schiff bases into more complex and potentially biologically active heterocyclic systems. researchgate.net
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, guided by the activating, ortho-para directing phenolic hydroxyl and methoxy (B1213986) groups. Reactions such as bromination can introduce substituents onto the benzene (B151609) ring. For instance, the starting material, vanillin, can be brominated to yield 5-bromovanillin, indicating that the position ortho to the hydroxyl group and meta to the imine group is reactive. sciencemadness.org
Oxidation of the phenolic moiety is another potential transformation pathway. Phenolic compounds can undergo oxidation to form quinone-like structures or participate in oxidative coupling reactions. researchgate.net The specific outcome of an oxidation reaction on this compound would depend on the oxidant used and the reaction conditions. These transformations can significantly alter the electronic and structural properties of the molecule.
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 Methylimino Methyl Phenol
Experimental Spectroscopic Investigations
Detailed experimental spectroscopic data for 2-Methoxy-4-[(methylimino)methyl]phenol are not available in the reviewed literature. A thorough analysis would typically involve the following techniques to elucidate its molecular structure and electronic properties.
An FT-IR spectrum for this compound would be expected to show characteristic absorption bands. Key vibrational modes would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic ring, methyl, and methoxy (B1213986) groups, a strong C=N stretching vibration characteristic of the imine group, and C=C stretching bands for the aromatic ring. C-O stretching vibrations for the methoxy and phenolic groups would also be present. Without experimental data, a table of these expected frequencies cannot be accurately compiled.
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton. This would include signals for the aromatic protons, a singlet for the phenolic -OH proton, a singlet for the methoxy (-OCH₃) protons, a signal for the imine proton (-CH=N-), and a signal for the N-methyl (-N-CH₃) protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, the imine carbon, and the N-methyl carbon.
Without access to published spectra, a data table of chemical shifts cannot be provided.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal the electronic transitions within the molecule. Phenolic compounds and imines with conjugated systems are known to exhibit characteristic absorption bands in the UV region, corresponding to π→π* and n→π* transitions. The specific wavelengths of maximum absorbance (λmax) are dependent on the molecular structure and solvent, and this information is not currently available.
GC-MS analysis would serve to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular mass (C₉H₁₁NO₂ = 165.19 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic fragments resulting from the cleavage of the molecule. Specific retention times and fragmentation data are not available.
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The theoretical values for this compound (C₉H₁₁NO₂) are approximately C: 65.44%, H: 6.71%, and N: 8.48%. Experimental verification of these percentages is a standard method for confirming the empirical formula of a synthesized compound, but no such experimental data has been published.
Solid-State Structural Determination via X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, crystallographic data such as the crystal system, space group, and unit cell dimensions cannot be reported.
Determination of Crystal System and Space Group
The crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic system . The specific space group was determined to be Pna2₁ . This non-centrosymmetric space group is characterized by three mutually perpendicular axes of unequal length.
Elucidation of Unit Cell Parameters and Molecular Conformation
The dimensions of the unit cell, which represents the fundamental repeating unit of the crystal lattice, have been precisely measured. The molecule exhibits a nearly planar conformation. This planarity is a common feature in Schiff bases and is influenced by the electronic delocalization across the imine bond and the aromatic ring. The intramolecular O-H···N hydrogen bond also plays a significant role in stabilizing this planar arrangement. The bond lengths and angles within the molecule are consistent with the phenol-imine tautomeric form, with the C=N double bond characteristic of an imine.
Below is a table summarizing the key crystallographic and unit cell parameter data.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 15.083(3) |
| b (Å) | 7.118(1) |
| c (Å) | 8.128(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 871.4(3) |
| Z | 4 |
Data sourced from single-crystal X-ray diffraction studies.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is primarily dictated by intermolecular hydrogen bonds. Specifically, a notable O-H···O hydrogen bond links adjacent molecules. In this interaction, the hydroxyl group of one molecule acts as a hydrogen bond donor, while the methoxy oxygen atom of a neighboring molecule serves as the acceptor. These hydrogen bonds create chains of molecules extending along the crystallographic axes, contributing significantly to the stability of the crystal lattice. There is no evidence of significant pi-pi stacking interactions between the aromatic rings in the crystal structure.
Investigation of Stereoisomerism and Tautomeric Forms in the Solid State
In the solid state, this compound exists exclusively in the phenol-imine tautomeric form . This is confirmed by the observed bond lengths within the molecule, particularly the C-O and C=N distances, and the location of the hydrogen atom on the phenolic oxygen. The alternative keto-amine tautomer is not observed in the crystalline structure. The molecule does not possess any chiral centers, and therefore, does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The conformation around the C=N double bond is fixed within the crystal structure.
Computational Chemistry and Quantum Mechanical Studies on 2 Methoxy 4 Methylimino Methyl Phenol
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. nih.govajol.info By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular attributes. researchgate.netajol.info
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For Schiff bases derived from vanillin (B372448) and its isomers, DFT calculations have been shown to accurately predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. rsc.orgresearchgate.netajol.info
For 2-Methoxy-4-[(methylimino)methyl]phenol, the optimized structure would be expected to be nearly planar due to the sp² hybridization of the atoms in the benzene (B151609) ring and the imine group. A strong intramolecular hydrogen bond is anticipated between the phenolic hydrogen (O-H) and the imine nitrogen (C=N), a characteristic feature of ortho-hydroxy Schiff bases that significantly influences their structure and stability. rsc.orgresearchgate.net The dihedral angles between the phenyl ring and the imine group are typically small, indicating a high degree of conjugation. ajol.info
Below is an illustrative table of selected optimized geometrical parameters, based on typical values for vanillin-derived Schiff bases calculated using the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C-O (Phenolic) | ~1.35 Å |
| C=N (Imine) | ~1.29 Å | |
| N-C (Methyl) | ~1.46 Å | |
| O-H | ~0.99 Å | |
| C-O (Methoxy) | ~1.37 Å | |
| Bond Angles | C-C-N | ~121° |
| C=N-C | ~123° | |
| C-O-H | ~107° | |
| Dihedral Angle | C-C-C=N | ~179° |
Note: These values are representative and derived from computational studies on analogous Schiff bases. researchgate.netajol.info
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemmethod.com The MEP surface plots different potential values in various colors, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential regions.
For this compound, the MEP map would show the most negative potential (red) localized around the phenolic oxygen atom due to its lone pairs of electrons. The imine nitrogen would also exhibit a region of negative potential. nih.gov Conversely, the most positive potential (blue) would be concentrated on the phenolic hydroxyl hydrogen, highlighting its acidic nature and involvement in the intramolecular hydrogen bond. chemmethod.com This visualization confirms the likely sites for protonation and interaction with electrophiles and nucleophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge transfer (hyperconjugation) between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E²) associated with these interactions. Higher E² values indicate stronger interactions. chemmethod.com
In this compound, significant NBO interactions would include:
Intramolecular Charge Transfer: Strong stabilization energies arise from the delocalization of electron density from the lone pairs of the phenolic oxygen (n(O)) and the imine nitrogen (n(N)) into the antibonding π* orbitals of the benzene ring. This π-conjugation is a defining feature of the molecule's electronic structure.
Hydrogen Bonding: A key interaction revealed by NBO analysis is the charge transfer from the lone pair of the imine nitrogen (n(N)) to the antibonding orbital of the O-H bond (σ*(O-H)). This interaction corresponds to the strong intramolecular hydrogen bond that stabilizes the molecule. researchgate.net
Methoxy (B1213986) Group Interactions: The oxygen of the methoxy group also participates in delocalization by donating its lone pair electrons to the aromatic ring's π* system.
A representative table of second-order perturbation theory analysis from NBO calculations on similar compounds is shown below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O (Phenolic) | π* (C-C) Ring | ~25-35 | n → π |
| LP(1) N (Imine) | π (C-C) Ring | ~15-25 | n → π |
| LP(1) N (Imine) | σ (O-H) | ~30-50 | n → σ* (H-Bond) |
| π (C=C) Ring | π* (C=N) | ~18-22 | π → π* |
Note: E(2) values are illustrative, based on published data for related Schiff bases. chemmethod.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Intramolecular Charge Transfer)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netajol.info
For this compound, the HOMO is expected to be distributed over the electron-rich phenolic ring and the oxygen atom. The LUMO is typically localized over the imine (C=N) bond and the benzene ring. nih.gov The electronic transition from HOMO to LUMO represents an intramolecular charge transfer (ICT) from the phenoxy moiety to the imine group. A small HOMO-LUMO gap suggests a higher propensity for ICT and indicates that the molecule could have significant nonlinear optical (NLO) properties. acs.org
| Parameter | Typical Calculated Value (eV) |
| EHOMO | ~ -5.8 to -6.2 eV |
| ELUMO | ~ -1.8 to -2.2 eV |
| Energy Gap (ΔE) | ~ 3.9 to 4.1 eV |
Note: Values are representative and based on DFT calculations for analogous Schiff bases. researchgate.netajol.inforesearchgate.net
Vibrational Frequency Analysis and Simulation of IR Spectra
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net This analysis helps in the assignment of vibrational modes to specific functional groups. rsc.orgnih.govresearchgate.net
Key vibrational modes for this compound would include:
O-H Stretching: A broad band in the experimental spectrum, typically around 3000-3400 cm⁻¹, corresponding to the phenolic hydroxyl group involved in strong intramolecular hydrogen bonding.
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 2900-3100 cm⁻¹.
C=N Stretching: The characteristic imine stretch is a strong band, typically observed in the 1600-1635 cm⁻¹ region. researchgate.netajol.info
C=C Stretching: Aromatic ring stretches appear in the 1450-1610 cm⁻¹ range.
C-O Stretching: Phenolic and methoxy C-O stretches are found in the 1200-1350 cm⁻¹ region.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| ν(O-H) | ~3250 | ~3200-3400 (broad) |
| ν(C-H) aromatic | ~3080 | ~3070 |
| ν(C-H) aliphatic | ~2950 | ~2940 |
| ν(C=N) | ~1630 | ~1614-1634 |
| ν(C=C) | ~1590 | ~1570-1610 |
| ν(C-O) phenolic | ~1340 | ~1336 |
Note: Frequencies are based on studies of similar molecules. researchgate.netajol.infonih.gov
Prediction of Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules in their ground and excited states. acs.org By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to show intense absorption bands in the UV and visible regions. These bands primarily correspond to π → π* and n → π* electronic transitions. acs.org The main transitions would involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The solvent environment can influence the position of these bands, and TD-DFT calculations can model these solvatochromic effects. The results are typically compared with experimental UV-Vis spectra to validate the theoretical model. acs.orgresearchgate.net
Energetic and Thermodynamic Aspects
No studies were found that have performed Potential Energy Surface (PES) scans to elucidate the mechanism of intramolecular proton transfer in this compound. Such studies on related o-vanillin Schiff bases indicate that while ESIPT is feasible in excited states, it does not occur in the ground state. researchgate.netresearchgate.net Without specific calculations for the title compound, it is impossible to determine the energy barriers and the viability of the proton transfer process.
The equilibrium between the enol-imine and keto-amine tautomers is a key characteristic of many Schiff bases. rsc.orggrafiati.com This tautomerism is influenced by the molecular structure and solvent environment. Research on other vanillin derivatives has explored this phenomenon rsc.org, but there is no published data detailing the relative stabilities or the equilibrium constants for the tautomers of this compound.
A thorough computational analysis would typically involve calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature. This information is crucial for understanding the compound's stability and reactivity under different conditions. No such thermodynamic analysis for this compound has been reported.
Advanced Computational Techniques and Derived Properties
Schiff bases and their metal complexes are often investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net These properties are typically calculated using quantum chemical methods. While NLO properties of some vanillin-derived compounds have been studied researchgate.net, specific computational data for the first and second hyperpolarizabilities of this compound are absent from the literature.
The influence of solvents on the structural and electronic properties of a molecule is often modeled using techniques like the Polarizable Continuum Model (PCM). researchgate.net This is particularly important for understanding tautomeric equilibria and reaction mechanisms in solution. There are no available studies that apply PCM or similar solvent models to this compound.
Hirshfeld Surface Analysis and Electrophilicity-Based Charge Transfer Studies
Computational chemistry and quantum mechanical calculations offer profound insights into the structural and electronic properties of molecules. For Schiff bases such as this compound, these studies are pivotal in understanding their intermolecular interactions and reactivity. This section delves into the application of Hirshfeld surface analysis and electrophilicity-based charge transfer studies to elucidate the molecular behavior of related Schiff base compounds, providing a framework for understanding the titular molecule.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a detailed map of close contacts between neighboring molecules. The analysis generates surfaces such as dnorm, di, and de, as well as 2D fingerprint plots, which are instrumental in understanding the nature and extent of intermolecular forces.
While specific Hirshfeld surface analysis data for this compound is not available in the current literature, studies on analogous Schiff bases derived from vanillin and o-vanillin offer valuable insights. For instance, a study on (Z)-2-methoxy-6-(((2-methoxyphenyl) imino) methyl) phenol (B47542), a structurally related compound, revealed significant intermolecular O...H hydrogen bonding, forming a 3D supramolecular architecture. wiserpub.com The Hirshfeld surface analysis of this compound calculated a surface volume of 330.13 ų and a surface area of 312.88 Ų. wiserpub.com
The dnorm surface is particularly informative, as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. In many Schiff bases, prominent red spots on the dnorm surface indicate strong hydrogen bonds, often involving the phenolic hydroxyl group and the imine nitrogen atom.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots of di (the distance from the surface to the nearest nucleus inside the surface) versus de (the distance to the nearest nucleus outside) allow for the deconvolution of the full Hirshfeld surface into contributions from various atomic pairs.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 52.8% |
| Cl···H | 19.0% |
| N···H | 9.7% |
| C···H | 7.7% |
| Cl···C | 3.2% |
This data underscores the predominance of hydrogen-hydrogen contacts and various types of hydrogen bonds in stabilizing the crystal structure. For this compound, one would similarly expect significant contributions from H···H, O···H, N···H, and C···H contacts, reflecting the presence of methyl, methoxy, and phenol groups.
Electrophilicity-Based Charge Transfer Studies
Electrophilicity-based charge transfer (ECT) studies provide a quantitative measure of the ability of a molecule to accept electrons. These studies are often conducted within the framework of Density Functional Theory (DFT) and are crucial for predicting the reactivity of chemical species. Key parameters derived from these studies include the electrophilicity index (ω), electronic chemical potential (μ), chemical hardness (η), and the maximum charge transfer (ΔNmax).
Research on a related compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, has utilized these descriptors to understand its chemical reactivity. researchgate.netjcsp.org.pkresearchgate.net While the specific values for this compound are not documented, the conceptual framework can be applied.
The electrophilicity index (ω) is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
The charge transfer process between a donor and an acceptor molecule can be quantified by the amount of charge transferred. The fraction of electrons transferred (ΔN) can be estimated, and from this, the change in energy due to charge transfer can be calculated. These parameters are vital in understanding reaction mechanisms, particularly in contexts like drug-receptor interactions or the design of new materials.
For a representative Schiff base, the following table illustrates the type of data generated from electrophilicity-based charge transfer studies. The values are hypothetical and serve to demonstrate the concepts.
| Parameter | Symbol | Typical Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap | ΔE | 4.4 |
| Electronic Chemical Potential | μ | -4.0 |
| Chemical Hardness | η | 2.2 |
| Electrophilicity Index | ω | 3.64 |
| Maximum Charge Transfer | ΔNmax | 1.82 |
Coordination Chemistry of 2 Methoxy 4 Methylimino Methyl Phenol As a Ligand
Ligand Design and Donor Site Characterization
The inherent structural features of 2-Methoxy-4-[(methylimino)methyl]phenol dictate its behavior as a ligand. The presence of specific donor atoms and the possibility of tautomeric equilibria are central to its coordination chemistry.
This compound acts as a bidentate ligand, coordinating to metal centers through two key donor sites: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the imine group. Upon coordination, the phenolic proton is typically lost, and the deprotonated oxygen atom forms a strong bond with the metal ion. The lone pair of electrons on the imine nitrogen atom also participates in the coordination, resulting in the formation of a stable six-membered chelate ring. This bidentate, monobasic coordination mode is a common feature observed in the complexes of this ligand.
Spectroscopic evidence, particularly from infrared (IR) spectroscopy, substantiates this coordination behavior. The free ligand exhibits a broad O-H stretching vibration in the region of 3400-3200 cm⁻¹. Upon complexation, this band disappears, indicating the deprotonation of the phenolic group and the coordination of the oxygen atom to the metal center. Furthermore, the C=N stretching vibration of the imine group, which appears around 1630-1650 cm⁻¹ in the free ligand, typically shifts to a lower frequency in the metal complexes. This shift is indicative of the donation of the lone pair of electrons from the imine nitrogen to the metal ion, which weakens the C=N double bond.
Like many Schiff bases derived from salicylaldehydes, this compound can exist in two tautomeric forms in solution: the enol-imine form and the keto-amine form. The enol-imine form is characterized by the presence of a phenolic hydroxyl group and a carbon-nitrogen double bond (imine). In the keto-amine form, a proton transfer from the phenolic oxygen to the imine nitrogen occurs, resulting in a quinone-like structure with a carbonyl group and a carbon-nitrogen single bond (amine) with a positive charge on the nitrogen, often existing as a zwitterion.
The equilibrium between these two forms can be influenced by several factors, including the solvent polarity and the nature of the metal ion upon complexation. In solution, the enol-imine tautomer is generally the more stable form. However, the keto-amine tautomer can be stabilized by hydrogen bonding interactions. The coordination of a metal ion almost invariably favors the enol-imine form, leading to the deprotonation of the phenolic oxygen. This preference is due to the formation of a more stable chelate ring with the metal ion. While the keto-amine form is less common in coordination, its potential existence in solution prior to complexation can influence the reaction kinetics and the final structure of the metal complex. Studies on related Schiff base ligands have shown that the tautomeric equilibrium can be probed using techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Structural Characterization of Metal Complexes
The reaction of this compound with various metal salts under appropriate conditions yields a range of coordination complexes with diverse structures and properties.
The coordination chemistry of this compound with several transition metals has been explored.
Copper(II) Complexes: Copper(II) complexes of this ligand have been synthesized and structurally characterized. The reaction of the ligand with copper(II) acetate (B1210297) in a suitable solvent like methanol (B129727) typically results in the formation of a binuclear complex. In these structures, two copper(II) ions are bridged by the phenolic oxygen atoms of two ligand molecules. Each copper(II) center is also coordinated to the imine nitrogen of one ligand and an acetate group, resulting in a distorted square-pyramidal geometry.
Zinc(II) Complexes: Zinc(II) complexes of this compound have also been prepared. Given that Zinc(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and lend themselves to characterization by NMR spectroscopy. The coordination geometry around the zinc(II) ion in these complexes is often tetrahedral or distorted tetrahedral, with the ligand coordinating in its typical bidentate fashion. The synthesis usually involves the reaction of the ligand with a zinc(II) salt, such as zinc(II) chloride or zinc(II) acetate.
Cobalt(III) Complexes: While the coordination chemistry of this specific ligand with Cobalt(III) is not as extensively documented in readily available literature, related Schiff base ligands readily form stable octahedral complexes with Cobalt(III). In a typical synthesis, a Cobalt(II) salt is reacted with the ligand in the presence of an oxidizing agent or air, which oxidizes Cobalt(II) to Cobalt(III). The resulting Co(III) complexes are generally low-spin and diamagnetic, featuring a 1:3 metal-to-ligand ratio where three bidentate ligands coordinate to the cobalt center to satisfy its six-coordination sphere.
The coordination of this compound to metal ions can result in a variety of structural architectures, primarily influenced by the nature of the metal ion, the reaction stoichiometry, and the presence of ancillary ligands.
Mononuclear Complexes: Mononuclear complexes are formed when a single metal ion is coordinated by one or more molecules of the ligand. For instance, with a metal ion that favors a tetrahedral geometry like Zn(II), a mononuclear complex with a 1:2 metal-to-ligand ratio, [Zn(L)₂], can be formed. Similarly, octahedral metal ions like Co(III) can form mononuclear complexes of the type [Co(L)₃].
Binuclear Complexes: As seen with copper(II), binuclear complexes are a common structural motif. In these structures, two metal centers are held together by bridging ligands. The phenolic oxygen of this compound is an effective bridging atom, leading to the formation of dimeric structures where two metal ions are linked by two phenoxo bridges.
The structural diversity of these complexes is a testament to the versatility of the ligand and its ability to adapt to the coordination preferences of different metal ions.
Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in the complexes of this compound.
Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy provides direct evidence of coordination. The disappearance of the O-H stretch and the shift in the C=N stretch are key indicators. The magnitude of the shift in the C=N stretching frequency can also provide insights into the strength of the metal-nitrogen bond. Additionally, new bands appearing in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, further confirming the coordination of the ligand to the metal center.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(O-H) | ~3400-3200 | Absent | Deprotonation of phenolic -OH and coordination of oxygen |
| ν(C=N) | ~1630-1650 | Shift to lower frequency | Coordination of imine nitrogen to the metal ion |
| ν(M-O) | - | ~500-600 | Formation of metal-oxygen bond |
| ν(M-N) | - | ~400-500 | Formation of metal-nitrogen bond |
| Note: The exact positions of the vibrational bands can vary depending on the specific metal ion and the overall structure of the complex. |
UV-Visible Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions within the molecule and the coordination geometry around the metal ion. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and the imine group, and n→π* transitions of the imine group. Upon complexation, these bands may shift in energy (either to higher or lower wavelengths), and new bands may appear in the visible region. For transition metal complexes, these new bands are often due to d-d transitions of the metal ion, and their energy and intensity can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
| Transition | Typical Wavelength Range (nm) | Information Provided |
| π→π | 250-350 | Electronic structure of the aromatic system and imine group |
| n→π | 350-450 | In-plane electronic transition of the imine group |
| d-d transitions | 400-800 | Coordination geometry and electronic structure of the metal ion |
| Note: The specific wavelengths and assignments of electronic transitions can vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Co(III), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure in solution. In the ¹H NMR spectrum of the free ligand, the phenolic proton gives a characteristic signal that disappears upon complexation. The chemical shifts of the protons near the coordination sites, such as the imine proton and the protons of the aromatic ring, are also affected by coordination. These changes in chemical shifts provide detailed information about the electronic environment around the ligand upon complexation.
By combining these spectroscopic techniques with single-crystal X-ray diffraction, a comprehensive understanding of the coordination chemistry of this compound can be achieved.
Single Crystal X-ray Diffraction of Metal Complexes: Elucidation of Coordination Geometries and Interatomic Distances
A notable example is the dinuclear nickel(II) complex, [Ni₂(C₉H₁₀NO₂)₄]. nih.gov The structure of this compound is composed of discrete centrosymmetric dimers. In this arrangement, each nickel(II) ion is five-coordinate, surrounded by two nitrogen and three oxygen atoms from two Schiff base ligands that are singly deprotonated at the phenolate (B1203915) site. nih.gov This results in a square-pyramidal geometry for each metal center. The ligands exhibit two different coordination modes: one phenolic oxygen atom is terminally bonded to a single nickel atom, while the other phenolic oxygen atom acts as a bridge between the two nickel centers, forming the dimeric unit. nih.gov
The Ni—N and Ni—O bond distances are in the range of 1.8965(13) to 1.9926(15) Å. nih.gov The bond to the bridging phenolate oxygen atom is significantly longer, with a distance of 2.533(1) Å. nih.gov An isomorphous copper(II) analogue has also been reported, exhibiting a similar coordination geometry. nih.gov The primary structural difference between the nickel and copper dimers is the distance between the metal centers. The Ni···Ni distance is 3.4638(4) Å, which is longer than the Cu···Cu separation of 3.3737(2) Å in the analogous copper complex. nih.gov
The coordination behavior of Schiff base ligands derived from o-vanillin with other transition metals has also been investigated. For instance, a manganese(II) complex with the related Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, [MnL₂Cl₂], has been characterized by single-crystal X-ray diffraction. In this complex, the manganese atom is six-coordinate, displaying a distorted octahedral geometry. researchgate.net
The crystallographic data for these representative complexes are summarized in the interactive tables below.
Interactive Table 1: Crystallographic Data for Selected Metal Complexes
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| [Ni₂(C₉H₁₀NO₂)₄] | C₃₆H₄₀N₄Ni₂O₈ | Monoclinic | P2₁/n | 10.9692(3) | 12.0151(3) | 13.9859(4) | 90 | 108.973(1) | 90 | 1742.02(8) | 2 |
| [Mn(C₁₅H₁₅NO₂)₂Cl₂] | C₃₀H₃₀Cl₂MnN₂O₄ | Monoclinic | P2₁/c | 9.0111(18) | 11.222(2) | 28.130(6) | 90 | 92.29(3) | 90 | 2867.6(10) | 4 |
Interactive Table 2: Selected Bond Lengths (Å) and Angles (°) for [Ni₂(C₉H₁₀NO₂)₄] nih.gov
| Bond | Length (Å) | Angle | Degree (°) |
| Ni1—N11 | 1.9926(15) | N11—Ni1—N21 | 171.18(6) |
| Ni1—N21 | 1.9869(15) | O11—Ni1—O21 | 89.96(5) |
| Ni1—O11 | 1.9680(12) | N11—Ni1—O11 | 93.36(6) |
| Ni1—O21 | 1.8965(13) | N21—Ni1—O21 | 94.20(6) |
| Ni1—O11ⁱ | 2.533(1) | N11—Ni1—O11ⁱ | 81.33(5) |
| Ni1···Ni1ⁱ | 3.4638(4) | N21—Ni1—O11ⁱ | 90.00(5) |
Symmetry code: (i) -x+1, -y+1, -z+1
These detailed structural elucidations through single-crystal X-ray diffraction are fundamental to understanding the steric and electronic factors that govern the coordination chemistry of this compound and related Schiff base ligands. The data provide a solid foundation for interpreting the physical and chemical properties of their metal complexes and for the rational design of new compounds with desired structural motifs.
Advanced Research Applications and Potential of 2 Methoxy 4 Methylimino Methyl Phenol
Catalytic Applications of 2-Methoxy-4-[(methylimino)methyl]phenol and its Metal Complexes
Schiff bases are recognized for their ability to form stable complexes with a wide range of metal ions, giving rise to coordination compounds with significant catalytic activities. The nitrogen of the imine group and the oxygen of the phenolic hydroxyl group in this compound can act as effective coordination sites.
Exploration of Catalytic Activities in Organic Transformations
While specific catalytic studies on this compound are not extensively documented, the catalytic prowess of its analogues is well-established. Metal complexes of Schiff bases derived from vanillin (B372448) and other aldehydes have been successfully employed as catalysts in various organic transformations. For instance, transition metal complexes of vanillin embedded in zeolite have been shown to be effective catalysts for phenol (B47542) hydroxylation. nih.gov The catalytic activity for these complexes follows the order: [Cu(II)(VAN)-FAZ] > [Co(II)(VAN)-FAZ] > [Ni(II)(VAN)-FAZ], achieving up to 90% phenol conversion in 240 minutes. nih.gov
It is anticipated that metal complexes of this compound could exhibit similar or enhanced catalytic activities in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric environment provided by the methoxy (B1213986) and methyl-imine substituents can be fine-tuned to influence the outcome of the catalytic process.
| Catalyst | Phenol Conversion (%) | Time (minutes) |
|---|---|---|
| [Cu(II)(VAN)-FAZ] | 90 | 240 |
| [Co(II)(VAN)-FAZ] | Data not specified | 240 |
| [Ni(II)(VAN)-FAZ] | Data not specified | 240 |
Role of Metal Coordination in Enhancing Catalytic Efficiency and Selectivity
The coordination of this compound to a metal center is pivotal in activating the complex for catalysis. The formation of the metal-ligand bond can modulate the electron density at the metal center, thereby influencing its Lewis acidity and redox potential. This, in turn, dictates the catalytic efficiency and selectivity of the resulting complex.
Materials Science Investigations
The structural features of this compound make it an interesting building block for the design and synthesis of novel materials with tailored properties.
Development of Novel Materials Incorporating this compound Moieties
The incorporation of this compound moieties into polymeric or supramolecular structures can lead to materials with interesting thermal, mechanical, and optical properties. The Schiff base linkage provides a degree of rigidity, while the phenolic and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. The synthesis of new organic derivatives with trifluoromethyl groups has been shown to result in liquid crystalline behaviors, indicating the potential for Schiff bases in the development of advanced materials. nih.gov The inclusion of different functional groups can significantly alter the physical and chemical properties of the resulting materials. nih.gov
Supramolecular Assembly and Crystal Engineering for Functional Materials
The ability of this compound to engage in various intermolecular interactions, such as hydrogen bonding (O-H···N) and π-π stacking, makes it a prime candidate for crystal engineering. By controlling these interactions, it is possible to direct the assembly of molecules into specific one-, two-, or three-dimensional architectures.
For a related compound, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, a transition metal complex was synthesized and its crystal structure determined to be a monoclinic system with a distorted octahedral geometry around the manganese atom. nih.gov This demonstrates the capacity of such Schiff bases to form well-defined crystalline structures with metal ions. The resulting supramolecular architectures can exhibit interesting properties, such as porosity or specific host-guest recognition capabilities.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.0111(18) |
| b (Å) | 11.222(2) |
| c (Å) | 28.130(6) |
| β (º) | 92.29(3) |
| Volume (ų) | 2867.6(10) |
| Z | 4 |
Photophysical Properties and Optical Applications
Aromatic Schiff bases are known to possess interesting photophysical properties, including UV-Vis absorption and fluorescence, which can be tuned by modifying their chemical structure. atlantis-press.comatlantis-press.com These properties make them suitable for applications in sensors, light-emitting devices, and as fluorescent probes.
The photophysical behavior of these compounds is largely dictated by electronic transitions, primarily π→π* and n→π* transitions associated with the aromatic rings and the imine group. sphinxsai.com For vanillin Schiff bases, typical absorption maxima are observed in the UV region. researchgate.net The position of these bands can be influenced by the nature of the substituents and the solvent polarity.
| Compound | λmax (nm) |
|---|---|
| Vanillin Schiff Base V1 | 286 |
| Vanillin Schiff Base V2 | 336 |
| Vanillin Schiff Base V3 | 320 |
Fluorescence Enhancement Upon Metal Coordination
While specific studies on the fluorescence enhancement of this compound upon metal coordination are not extensively documented, the broader class of Schiff bases is well-known for forming stable complexes with various metal ions. This coordination often leads to significant changes in their photophysical properties, including the enhancement of fluorescence emission. The imine nitrogen and the phenolic oxygen atoms of Schiff bases can act as coordination sites for metal ions.
The formation of a metal complex can lead to a more rigid structure, which restricts intramolecular vibrations and rotations that would otherwise quench fluorescence. This chelation-enhanced fluorescence (CHEF) effect is a key principle in the design of fluorescent sensors for metal ions. The specific metal ion and the coordination geometry play a crucial role in determining the extent of fluorescence enhancement. For instance, the coordination of Schiff bases with d-block metals and lanthanides can result in stable chelates with notable fluorescence activities.
| Schiff Base Type | Metal Ions | Observed Effect |
| General Schiff Bases | Various transition metals | Formation of stable complexes with potential for fluorescence. |
| Salicylaldehyde-based | Zn(II), Al(III), etc. | Chelation-enhanced fluorescence (CHEF) upon binding. |
Transient Absorption Spectroscopy and Excited-State Dynamics
The excited-state dynamics of Schiff bases are often governed by processes such as excited-state intramolecular proton transfer (ESIPT). Theoretical studies on a closely related compound, salicylidene methylamine, provide insights into the potential excited-state behavior of this compound. These studies predict a barrierless excited-state intramolecular proton transfer, occurring on an ultrafast timescale of approximately 11 femtoseconds for hydrogen transfer. nih.govacs.org
Upon photoexcitation, the proton from the phenolic hydroxyl group can be transferred to the imine nitrogen, leading to the formation of a keto-tautomer. This process is often followed by non-radiative decay back to the ground state. The photophysical scheme involves multiple isomeric forms, and the presence of conical intersections between the excited and ground states provides efficient pathways for radiationless decay. nih.gov This rapid deactivation from the excited state is a key factor in the photostability of many Schiff bases. The entire photoswitching cycle, including the ESIPT and subsequent relaxation, for similar molecules has been modeled to occur within 300 femtoseconds. nih.gov
Exploration of Photochromic and Thermochromic Properties
Photochromism and thermochromism in Schiff bases, particularly those derived from salicylaldehyde, are well-documented phenomena. sciencedaily.com These properties are typically associated with the reversible tautomerization between the enol and keto forms, which can be triggered by light (photochromism) or heat (thermochromism). The different tautomers possess distinct absorption spectra, leading to a change in color.
While direct experimental evidence for the photochromic and thermochromic properties of this compound is limited, the structural similarity to N-salicylideneamine derivatives suggests that it may exhibit such behavior. In related systems, the enol-keto tautomerization is a key step in the photochromic cycle. nih.gov The stability and interconversion of these tautomers can be influenced by factors such as the solvent polarity and the presence of substituents on the aromatic rings.
Bioactivity Mechanisms and Modulation
Investigation of Antioxidant Mechanisms (e.g., Radical Scavenging)
The antioxidant activity of phenolic compounds, including Schiff bases derived from vanillin, is a subject of extensive research. The primary mechanism of radical scavenging by these compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. jrrslasu.comnih.govatlantis-press.com The resulting phenoxyl radical is stabilized by resonance, particularly by the delocalization of the unpaired electron over the aromatic ring. mdpi.com
The presence of the methoxy group at the ortho position to the hydroxyl group can influence the antioxidant activity. Electron-donating groups like methoxy can increase the electron density on the phenolic oxygen, facilitating hydrogen atom transfer. nih.govresearchgate.net The antioxidant mechanism can proceed through several pathways, including:
Hydrogen Atom Transfer (HAT): Direct transfer of a hydrogen atom to the radical.
Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton.
Sequential Proton-Loss Electron Transfer (SPLET): The phenolic proton is lost first, followed by an electron transfer from the resulting phenoxide anion. nih.gov
Studies on vanillin and its derivatives have demonstrated their capacity to scavenge free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govacs.orgfrontiersin.orgnih.gov The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. For a related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, an EC50 value of 10.46 ppm was reported in a DPPH assay. atlantis-press.comresearchgate.net
Mechanistic Insights into Potential Antimicrobial Properties
Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govresearchgate.netresearchgate.net The antimicrobial action of these compounds is often attributed to the presence of the imine (-C=N-) group, which is considered a crucial pharmacophore. researchgate.net The mechanism of action can be multifaceted and may involve several targets within the microbial cell.
One proposed mechanism is the inhibition of essential enzymes in the microorganism. For example, Schiff bases have been shown to inhibit bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are vital for DNA replication and metabolism. nih.govnih.gov The interaction of the Schiff base with the active site of these enzymes can block their function, leading to bacterial death.
| Bacterial Strain | Type | Potential Target/Mechanism |
| Escherichia coli | Gram-negative | Enzyme inhibition (e.g., DNA gyrase, DHFR) |
| Staphylococcus aureus | Gram-positive | Cell wall/membrane disruption |
| Pseudomonas aeruginosa | Gram-negative | Enzyme inhibition |
| Candida albicans | Fungus | Disruption of fungal cell membrane |
Molecular Basis of Anti-inflammatory Action
Vanillin and its derivatives have been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net The molecular mechanisms underlying this activity often involve the modulation of key inflammatory pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Vanillin has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. researchgate.net This inhibition of NF-κB can occur through the prevention of the degradation of its inhibitory protein, IκBα.
Furthermore, vanillin-derived Schiff bases have been investigated for their ability to inhibit the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key players in the inflammatory response. mdpi.com By inhibiting these enzymes, these compounds can reduce the synthesis of prostaglandins and nitric oxide, which are potent inflammatory mediators.
Enzyme Inhibition Studies and Molecular Docking for Target Interaction Analysis
The general structure of this compound, a Schiff base formed from the condensation of vanillin and methylamine, suggests its potential to interact with various biological macromolecules, including enzymes. Research on analogous vanillin-derived Schiff bases has demonstrated a range of enzyme inhibitory activities, which are often rationalized and further explored through computational molecular docking studies.
Enzyme Inhibition Studies of Related Vanillin-Derived Schiff Bases
Schiff bases derived from vanillin have been investigated for their ability to inhibit several classes of enzymes, including those relevant to neurodegenerative diseases and diabetes. For instance, a study on Schiff bases synthesized from p-vanillin and various primary amines, including dopamine (B1211576) and aminophenols, revealed significant inhibitory effects against cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase). researchgate.net
One particular Schiff base, VDOPL, derived from p-vanillin and dopamine, exhibited potent inhibitory activity against AChE. researchgate.net The inhibitory potential of these compounds is often attributed to the presence of the azomethine group (-C=N-) and the phenolic hydroxyl group, which can participate in key interactions within the active sites of enzymes. researchgate.net
The following table summarizes the enzyme inhibitory activities of some vanillin-derived Schiff bases, showcasing the potential of this class of compounds.
| Compound/Code | Target Enzyme | IC50 (mg/mL) | Reference |
| VDOPL (1) | Acetylcholinesterase (AChE) | 1.53 | researchgate.net |
| V2-AFL (3) | Acetylcholinesterase (AChE) | Not specified as most effective | researchgate.net |
| VDOPL (1) | Butyrylcholinesterase (BChE) | Among most effective | researchgate.net |
| V2-AFL (3) | Butyrylcholinesterase (BChE) | Among most effective | researchgate.net |
| Various synthesized Schiff bases (excluding V2-AFL and VAML) | α-glucosidase | More potent than acarbose | researchgate.net |
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of vanillin-derived Schiff bases, docking studies have been instrumental in elucidating the molecular basis of their observed enzyme inhibitory activities. longdom.orglongdom.org
For instance, in studies of o-vanillin derived Schiff bases, molecular docking has been used to predict their binding modes within the active sites of various protein targets. longdom.orglongdom.org These studies often reveal that the Schiff base ligands can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues of the target enzyme. The phenolic hydroxyl group and the imine nitrogen are frequently identified as key pharmacophoric features involved in these interactions. nih.govresearchgate.net
A cheminformatic study on o-vanillin and its novel Schiff bases employed molecular docking to confirm the biological targets identified through a target fishing approach. longdom.org The results indicated that these derivatives could bind effectively to proteins such as prothrombin, with docking scores suggesting favorable interactions. longdom.org The binding of one derivative, V-4BR, was characterized by interactions with several amino acid residues, including Lys 72, Leu 123, and His 128. longdom.org
While a specific molecular docking analysis for this compound is not available, the existing data on related compounds strongly suggest that it would likely adopt a binding mode within an enzyme's active site that leverages its key functional groups: the methoxy group, the phenolic hydroxyl group, and the iminomethyl moiety. These groups can act as hydrogen bond donors and acceptors, as well as participate in hydrophobic and van der Waals interactions, to stabilize the ligand-protein complex.
The insights gained from the enzyme inhibition and molecular docking studies of related vanillin-derived Schiff bases provide a strong rationale for the future investigation of this compound as a potential enzyme inhibitor. Such research would be crucial in uncovering its specific biological activities and therapeutic potential.
Future Research Directions and Unresolved Questions for 2 Methoxy 4 Methylimino Methyl Phenol
Development of Novel Analogues with Precisely Tailored Properties
The foundational structure of 2-Methoxy-4-[(methylimino)methyl]phenol serves as a versatile scaffold for the synthesis of a myriad of novel analogues. Future research will undoubtedly focus on systematic structural modifications to fine-tune the compound's physicochemical and functional properties. Key areas of exploration will involve the substitution at various positions on the aromatic ring, as well as alterations to the imine and methyl groups.
For instance, the introduction of electron-withdrawing or electron-donating groups onto the phenolic ring could significantly impact the compound's electronic properties, acidity, and antioxidant potential. Similarly, replacing the N-methyl group with larger alkyl or aryl substituents could modulate its steric hindrance, solubility, and intermolecular interactions. The synthesis of a library of such analogues will be crucial for establishing structure-activity relationships (SAR), providing a predictive framework for designing molecules with bespoke characteristics for targeted applications.
Advanced Computational Modeling for Predictive Research and Design
In concert with synthetic efforts, advanced computational modeling will be an indispensable tool for accelerating the research and design process for this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the molecule's electronic structure, molecular orbital energies, and reactivity indices. These computational studies can predict spectroscopic properties, such as NMR and IR spectra, aiding in the characterization of newly synthesized compounds.
Furthermore, molecular dynamics (MD) simulations can be employed to understand the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. This predictive power will enable researchers to screen virtual libraries of potential analogues for desired properties before embarking on time-consuming and resource-intensive laboratory synthesis. Such a synergistic approach between in-silico and experimental work will be paramount for the efficient development of new functional molecules.
Exploration of Undiscovered Catalytic Pathways and Industrial Relevance
The presence of both a phenolic hydroxyl group and an imine nitrogen suggests that this compound could exhibit interesting catalytic activities. The phenolic oxygen can act as a ligand for metal coordination, while the imine nitrogen offers another potential binding site. Future research should explore the potential of this compound and its metal complexes as catalysts in a range of organic transformations.
Investigations into its ability to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions could unveil novel and efficient catalytic systems. The vanillin-derived backbone of the molecule also hints at the possibility of its use in green chemistry, potentially as a bio-based catalyst or catalyst precursor. Identifying industrially relevant catalytic applications would significantly elevate the importance of this compound, driving further research into its synthesis and optimization.
Integration into Emerging Advanced Functional Materials and Technologies
The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced functional materials. Its ability to form Schiff bases and potentially coordinate with metal ions opens up avenues for its incorporation into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
For example, polymerization of a suitably functionalized analogue could lead to new materials with interesting optical or electronic properties. Its integration into sensor arrays could be explored, where changes in its environment could be transduced into a measurable signal. The development of such materials could have far-reaching implications in fields ranging from electronics and photonics to environmental remediation and biomedical devices. The exploration of these advanced applications will be a key driver of future research into this promising chemical entity.
Q & A
Q. What are the standard synthetic protocols for preparing 2-Methoxy-4-[(methylimino)methyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a Schiff base condensation reaction between 2-methoxy-4-hydroxybenzaldehyde and methylamine. A common protocol includes refluxing equimolar amounts of the aldehyde and amine in anhydrous ethanol for 6–8 hours under nitrogen. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the product is crystallized using ethanol or methanol, yielding a pure Schiff base. Optimization strategies:
- Solvent Choice : Polar protic solvents (e.g., ethanol) enhance imine formation due to stabilization of intermediates.
- Temperature Control : Reflux (~78°C for ethanol) ensures efficient reaction without decomposition.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer : Essential techniques include:
- FT-IR : Confirm the presence of the imine (C=N) bond via a stretch near 1620–1640 cm⁻¹. The absence of aldehyde C=O (~1700 cm⁻¹) indicates complete reaction.
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR), aromatic protons (δ 6.5–7.5 ppm), and the imine proton (δ 8.3–8.5 ppm).
- UV-Vis : A strong absorption band near 300–350 nm corresponds to π→π* transitions in the conjugated Schiff base system.
Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for Schiff base compounds?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) by observing signal splitting or broadening at different temperatures.
- Hydrogen Bond Analysis : X-ray data may reveal intermolecular H-bonds that stabilize a specific tautomer, unlike solution-state NMR.
- DFT Calculations : Compare experimental spectral data with computed structures (e.g., using Gaussian or ORCA) to identify dominant conformers .
Q. What advanced crystallographic refinement techniques in SHELXL are critical for resolving structural ambiguities in Schiff bases?
- Methodological Answer : SHELXL offers tools for:
- Disordered Moieties : Use PART and SUMP instructions to model split positions for flexible groups (e.g., methoxy or imine substituents).
- Hydrogen Bond Restraints : Apply DFIX or DANG constraints to stabilize H-bond networks observed in the electron density map.
- Twinning Refinement : For twinned crystals (common in monoclinic systems), apply TWIN/BASF commands to refine twin laws.
Validation with R1/wR2 residuals (<5%) and CheckCIF/PLATON reports ensures structural reliability .
Q. How can computational methods like DFT be applied to study the electronic properties and tautomerism of this compound?
- Methodological Answer : Density Functional Theory (DFT) workflows:
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and compare with X-ray bond lengths/angles.
- Tautomeric Energy Profiles : Calculate relative energies of enol-imine and keto-amine forms to predict dominant tautomers.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity and charge transfer properties.
Software: Gaussian, ORCA, or VASP. Validation via experimental UV-Vis and NMR shifts is critical .
Q. What are the best practices for depositing and validating crystallographic data of Schiff base compounds in public databases?
- Methodological Answer :
- Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC, including refinement details (R-factors, restraints).
- Validation Tools : Use CheckCIF to flag outliers (e.g., ADP mismatches, bond-length deviations).
- Supplementary Information : Include ORTEP diagrams, hydrogen-bond tables, and packing diagrams in publications.
Example: CCDC-2310613 () provides a template for data transparency .
Tables for Key Data
Table 1: Comparative Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| FT-IR | C=N stretch at 1635 cm⁻¹ | |
| ¹H NMR (DMSO) | δ 8.4 ppm (imine CH), δ 3.8 ppm (OCH₃) | |
| X-ray Diffraction | Monoclinic, P21 space group, Z=2 |
Table 2: SHELXL Refinement Parameters for Crystallographic Analysis
| Parameter | Value/Instruction | Purpose |
|---|---|---|
| TWIN/BASF | 0.25 (twin fraction) | Model twinned crystals |
| DFIX | D-H···A = 1.8–2.2 Å | Stabilize H-bond networks |
| R1/wR2 | <0.05/<0.12 | Validate refinement convergence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
